VU0359595

PLD1 PLD2 isoform selectivity

VU0359595 (ML-270) is the definitive PLD1-selective inhibitor, delivering >1,700-fold selectivity over PLD2 (PLD1 IC50 3.7 nM vs. PLD2 IC50 6.4 μM). Unlike pan-PLD or PLD2-biased inhibitors, VU0359595 enables clean isoform-level target deconvolution — essential for attributing phenotypes specifically to PLD1 in cancer invasion, metabolic regulation, and neuroinflammation studies. Choose VU0359595 when experimental integrity demands unambiguous PLD1 attribution without confounding PLD2 crosstalk.

Molecular Formula C25H29BrN4O2
Molecular Weight 497.4 g/mol
Cat. No. B15561931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0359595
Molecular FormulaC25H29BrN4O2
Molecular Weight497.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1
InChIKeyJSVNNLRZCJAYTQ-ORYQWCPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide (VU0359595) as a Selective PLD1 Inhibitor for Phospholipase D Pathway Studies


The compound (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide, also designated VU0359595, ML-270, and CID-53361951 (CAS 1246303-14-9), is a small-molecule inhibitor of phospholipase D1 (PLD1) [1]. It belongs to the phenylcyclopropanecarboxamide class, incorporating a 5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl moiety linked via a piperidine spacer [1]. The compound is commercially available from multiple vendors as a research tool for interrogating PLD1-mediated signaling pathways . Despite its structural motifs sharing some features with certain 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the compound's established pharmacological characterization is as a PLD1 inhibitor; no peer-reviewed evidence currently supports its activity against 11β-HSD1 [2]. This evidence guide focuses exclusively on PLD1 inhibition as the compound's verifiable, quantifiable differentiation axis.

Why Generic PLD Inhibitor Substitution Fails: Isoform-Selective Targeting of (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide (VU0359595)


Generic substitution among phospholipase D (PLD) inhibitors is scientifically invalid due to fundamental differences in isoform selectivity profiles. Mammalian PLD exists as two major isoforms, PLD1 and PLD2, which share approximately 50% sequence homology but exhibit distinct subcellular localizations, regulatory mechanisms, and pathophysiological roles [1]. Pan-PLD inhibitors or PLD2-selective agents produce confounding phenotypes that cannot be deconvoluted to a single isoform. VU0359595 provides quantifiable PLD1 selectivity (>1,700-fold over PLD2) that is not replicated by dual inhibitors such as FIPI (PLD1 IC50 ~1 nM, PLD2 IC50 ~17 nM), VU0155056 (PLD1-selective but with different potency), or PLD2-selective agents such as VU0285655-1 [2]. Procurement of a non-isoform-selective PLD inhibitor fundamentally alters experimental outcomes and undermines mechanistic interpretation of PLD1-specific functions in cancer cell invasion, metabolic regulation, and inflammatory signaling . The quantitative evidence below establishes VU0359595's precise position within the PLD inhibitor landscape.

Quantitative Differentiation Evidence for (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide (VU0359595) Against PLD Inhibitor Comparators


PLD1 Isoform Selectivity: >1,700-Fold Discrimination Over PLD2

VU0359595 exhibits a PLD1 IC50 of 3.7 nM and a PLD2 IC50 of 6.4 μM, yielding a >1,700-fold selectivity window for PLD1 over PLD2 [1]. This contrasts with dual PLD1/PLD2 inhibitors such as FIPI (PLD1 IC50 ~1 nM, PLD2 IC50 ~17 nM; ~17-fold selectivity) [2] and ML-299 (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM; ~3.3-fold selectivity) [3]. Other PLD1-selective agents show substantially lower discrimination: VU0155056 exhibits a PLD1 IC50 of 46 nM but only approximately 10-fold selectivity over PLD2 .

PLD1 PLD2 isoform selectivity phospholipase D

Non-Catalytic Site Allosteric Binding Mechanism

Preliminary mechanistic evidence indicates that VU0359595 does not bind to the catalytic site of PLD1 but instead inhibits the enzyme through an allosteric site . This contrasts with pan-PLD inhibitors such as FIPI, which act as covalent, active site-directed inhibitors that irreversibly modify the catalytic histidine residue [1]. Halopemide and related analogs also target the catalytic site [1].

allosteric inhibition PLD1 non-catalytic site mechanism of action

Functional Validation in Cancer Cell Proliferation and Migration Models

VU0359595 attenuates serum- and IGF-1-stimulated proliferation of astroglial cells and reduces mitogen-stimulated PLD activity in a concentration-dependent manner [1]. In cancer models, VU0359595 suppresses invasion and migration of cancer cells through PLD1 inhibition . In comparison, the PLD1-selective inhibitor VU0155056 (IC50 = 46 nM) has demonstrated anti-migratory effects in breast cancer models but with a different potency and selectivity profile . The dual inhibitor FIPI exhibits broad anti-invasive activity but cannot attribute effects specifically to PLD1 versus PLD2 inhibition [2].

cancer cell proliferation cell migration PLD1

Optimal Research and Industrial Application Scenarios for (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide (VU0359595)


PLD1-Specific Target Validation and Pathway Deconvolution in Oncology Research

VU0359595's >1,700-fold selectivity for PLD1 over PLD2 makes it the preferred tool for unambiguous target validation studies in cancer biology [1]. Researchers investigating PLD1-specific contributions to tumor cell invasion, proliferation, and survival can use VU0359595 to generate clean loss-of-function phenotypes without confounding PLD2-mediated effects. This is particularly critical given that PLD1 and PLD2 exhibit opposing or non-overlapping roles in certain cancer contexts [2]. Procurement of VU0359595 is indicated when experimental objectives require definitive attribution of observed effects to PLD1 rather than broader phospholipase D family inhibition [1].

Metabolic Disease and Diabetes Research Requiring PLD1 Isoform Discrimination

PLD1 has been implicated in glucose homeostasis, insulin signaling, and metabolic regulation [1]. VU0359595 enables researchers to dissect PLD1-specific contributions to metabolic phenotypes in models of diabetes and obesity. The compound's established use in high-glucose treatment studies in retinal pigment epithelium (RPE) cells demonstrates its applicability in diabetic complication research [2]. In contrast to dual PLD inhibitors, VU0359595 provides isoform-level resolution that is essential for identifying PLD1 as a potential therapeutic target in metabolic syndrome without the confounding effects of concurrent PLD2 modulation .

Neurodegenerative and Inflammatory Disease Models with Allosteric Inhibition Requirements

VU0359595 has documented applications in neurodegenerative and inflammatory disease research [1]. The compound's putative allosteric binding mechanism offers distinct advantages for studies requiring reversible inhibition, such as washout experiments to assess recovery of PLD1 function or temporal requirements for PLD1 activity during disease progression [2]. In astroglial proliferation models relevant to neuroinflammation, VU0359595 demonstrates concentration-dependent attenuation of mitogen-stimulated PLD activity . Researchers studying ethanol-mediated inhibition of astroglial proliferation, which involves PLD as a target, may find VU0359595 suitable for isoform-specific mechanistic dissection .

Phosphatidic Acid Signaling Studies Requiring PLD1-Specific Interrogation

Phosphatidic acid (PA), the enzymatic product of PLD, functions as a critical lipid second messenger in diverse cellular processes including vesicular trafficking, cytoskeletal reorganization, and signal transduction [1]. VU0359595 enables researchers to specifically interrogate the PLD1-derived pool of PA while preserving PLD2-mediated PA production [2]. This isoform-level discrimination is essential for studies aiming to map PA signaling networks to specific PLD isoforms, as PLD1 and PLD2 generate spatially and functionally distinct PA pools [1]. VU0359595 has been used to quantitatively address the involvement of PLD-derived PA in regulated exocytosis , demonstrating its suitability for specialized lipid signaling investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0359595

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.